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molecular formula C11H10ClN3OS B8282377 6-Chloro-4-(thiophen-2-ylmethylamino)nicotinamide

6-Chloro-4-(thiophen-2-ylmethylamino)nicotinamide

Cat. No. B8282377
M. Wt: 267.74 g/mol
InChI Key: GIKSXDXAYNOPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102625B2

Procedure details

To a solution of ethyl 6-chloro-4-(thiophen-2-ylmethylamino)nicotinate (1.54 g, 5.19 mmol) in DMF (8 mL) and HCONH2 (2 mL, 50.3 mmol), NaOEt (21% by wt., 7.80 mL, 20.9 mmol) in EtOH was added. The mixture was stirred at room temperature for 20 min. HOAc (2 mL) was added to neutralize NaOEt. Water was then added to induce precipitation. The precipitate was collected, dried on vacuum to give 6-chloro-4-(thiophen-2-ylmethylamino)nicotinamide as a solid (1.10 g).
Name
ethyl 6-chloro-4-(thiophen-2-ylmethylamino)nicotinate
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
7.8 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[C:11]([NH:13][CH2:14][C:15]2[S:16][CH:17]=[CH:18][CH:19]=2)[C:5]([C:6](OCC)=[O:7])=[CH:4][N:3]=1.C([NH2:22])=O.CC[O-].[Na+].CC(O)=O>CN(C=O)C.CCO.O>[Cl:1][C:2]1[CH:12]=[C:11]([NH:13][CH2:14][C:15]2[S:16][CH:17]=[CH:18][CH:19]=2)[C:5]([C:6]([NH2:22])=[O:7])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
ethyl 6-chloro-4-(thiophen-2-ylmethylamino)nicotinate
Quantity
1.54 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)OCC)C(=C1)NCC=1SC=CC1
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)N
Name
Quantity
7.8 mL
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitation
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried on vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=NC=C(C(=O)N)C(=C1)NCC=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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